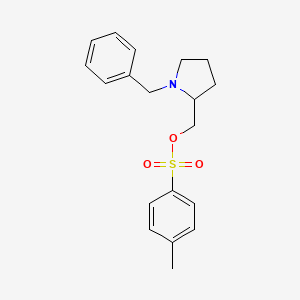

(1-benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Description

(1-Benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (CAS: 1353972-96-9) is an organic compound with the molecular formula C₁₉H₂₃NO₃S and a molecular weight of 345.46 g/mol . Its structure comprises a benzylpyrrolidine moiety linked to a methyl 4-methylbenzenesulfonate (tosylate) group. The tosylate group is a well-known sulfonate ester, recognized for its utility as a leaving group in alkylation and nucleophilic substitution reactions. This compound is likely employed as an intermediate in pharmaceutical synthesis, leveraging the reactivity of the tosylate group to introduce the benzylpyrrolidinylmethyl fragment into target molecules .

Properties

IUPAC Name |

(1-benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-15-18-8-5-13-20(18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGMIUZKANUVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 1-benzyl-pyrrolidin-2-ylmethyl ester involves several steps. One common method includes the reaction of toluene-4-sulfonic acid with 1-benzyl-pyrrolidin-2-ylmethyl ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of a catalyst and controlled temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (1-benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of benzylpyrrolidine with 4-methylbenzenesulfonyl chloride. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities or improved solubility.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent, particularly in the context of neurological disorders. Research indicates that derivatives of this compound may exhibit activity against certain types of kinases, which are crucial in the treatment of diseases such as Parkinson's disease and cancer .

Anticancer Activity

Studies have shown that compounds related to this compound possess antiproliferative properties. These compounds may inhibit cancer cell growth through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

The sulfonate group in this compound can enhance its ability to act as an enzyme inhibitor. For example, it has been investigated for its inhibitory effects on various proteases, which are enzymes that play significant roles in cellular processes and disease progression .

Case Studies

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-benzyl-pyrrolidin-2-ylmethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Tosylate vs. Sulfonamide Derivatives

Example 61 Compound (Benzenesulfonamide Derivative):

A structurally distinct sulfonamide derivative described in features a chromene-pyrimidine core and a benzenesulfonamide group. Unlike the tosylate ester in the target compound, sulfonamides are poor leaving groups due to the strong N–S bond, rendering them less reactive in substitution reactions. This makes sulfonamides more suitable as stable pharmacophores in drug molecules (e.g., protease inhibitors) rather than reactive intermediates .

Tosylate vs. Sulfate Esters

MM0054.02 (Disodium Sulfate Derivative):

lists MM0054.02, a disodium sulfate compound with a pyridine-methylphenyl backbone. Sulfate esters (e.g., alkyl sulfates) exhibit variable leaving group ability depending on their substitution; however, disodium salts like MM0054.02 are typically ionized in solution, enhancing aqueous solubility. In contrast, the target compound’s tosylate group is neutral and lipophilic, favoring organic-phase reactions but limiting water solubility .

Comparison with Other Sulfonate Esters

Tosylates (4-methylbenzenesulfonates) are less reactive than triflates (trifluoromethanesulfonates) but more reactive than mesylates (methanesulfonates) in nucleophilic substitutions. For example:

- Triflates : Highly reactive due to electron-withdrawing trifluoromethyl groups.

- Mesylates : Moderate reactivity, often requiring elevated temperatures.

- Tosylates : Balance stability and reactivity, making them preferred for controlled alkylations.

While specific data on the target compound’s reactivity is absent in the evidence, its tosylate group suggests utility in reactions requiring moderate leaving group ability and stability under standard conditions.

Key Research Findings and Implications

- Synthetic Utility : The target compound’s tosylate group enables efficient transfer of the benzylpyrrolidinylmethyl moiety, a feature critical in synthesizing neuroactive compounds (e.g., dopamine reuptake inhibitors) .

- Stability Considerations : Tosylates are prone to hydrolysis in humid environments, necessitating anhydrous storage conditions to maintain integrity .

- Pharmacophore Potential: The benzylpyrrolidine group is a common motif in CNS-targeting drugs, suggesting the target compound could serve as a precursor in such syntheses.

Biological Activity

(1-benzylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, also known by its CAS number, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, a benzyl group, and a sulfonate moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonate group enhances solubility and facilitates binding to target proteins, while the pyrrolidine ring is crucial for conformational flexibility, allowing for effective interaction with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular function.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on recent studies:

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on Protein Kinase A (PKA). The compound demonstrated an IC50 value of 50 µM, indicating moderate potency. This inhibition was linked to reduced phosphorylation of downstream targets involved in cell proliferation. -

Receptor Binding Assay :

Research conducted on the interaction with dopamine D2 receptors revealed that at concentrations of 10 µM, the compound significantly reduced receptor-mediated signaling. This suggests potential applications in treating disorders related to dopaminergic signaling such as schizophrenia. -

Cytotoxicity Assessment :

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound at a concentration of 25 µM led to increased apoptosis rates. Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.